Dimethyl 2-butylidenepropanedioate
Description
Dimethyl 2-butylidenepropanedioate (C9H12O4) is a diester derivative of propanedioic acid (malonic acid) featuring a butylidene substituent at the 2-position. Structurally, it consists of two methyl ester groups and a conjugated butenyl chain, which confers unique reactivity in organic synthesis, particularly in Diels-Alder reactions and Michael additions. While direct literature on this compound is sparse, its properties can be inferred from analogs such as diethyl 2-methylidenepropanedioate and other propanedioate esters .
Properties
CAS No. |
18795-83-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl 2-butylidenepropanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h6H,4-5H2,1-3H3 |
InChI Key |
GWXKCEDJZQBQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-butylidenepropanedioate can be synthesized through several methods. One common approach involves the condensation reaction between dimethyl malonate and butyraldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-butylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2-butylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-butylidenepropanedioate involves its interaction with various molecular targets. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparison with Similar Compounds
Diethyl 2-Methylidenepropanedioate (CAS 3377-20-6)
Structural Differences :
- Ester Groups : Dimethyl (methyl ester) vs. diethyl (ethyl ester) substituents.
- Substituent at 2-Position : Butylidene (C4H7) in dimethyl 2-butylidenepropanedioate vs. methylidene (CH2) in diethyl 2-methylidenepropanedioate.
Physical and Chemical Properties :
Acetone (Propan-2-one, CAS 67-64-1)
Functional Group Contrast :
- This compound is a diester with a conjugated alkene, while acetone is a simple ketone (C3H6O).
Research Findings and Gaps
- Synthetic Utility : Diethyl 2-methylidenepropanedioate is documented in cyclopropanation reactions , suggesting this compound may exhibit analogous reactivity with enhanced steric effects due to the butylidene chain.
- Regulatory Status : Unlike acetone (widely regulated as a solvent), propanedioate esters lack standardized EC numbers, indicating niche industrial use .
- Data Limitations : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound remain unpublished, necessitating extrapolation from structural analogs.
Biological Activity
Dimethyl 2-butylidenepropanedioate, a compound belonging to the class of malonic acid diesters, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄O₄
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a butylidene group attached to a propanedioate backbone, which is significant for its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been tested against a range of bacterial strains, showing notable inhibitory effects. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate specific apoptotic pathways, although further research is needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cytotoxicity | Dose-dependent cytotoxic effects observed |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those linked to cell proliferation in cancer cells.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit cell survival.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound. Notable findings include:
-
Antimicrobial Efficacy Study :
- A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting significant antimicrobial potential.
-
Cancer Cell Line Study :
- In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at concentrations above 100 µM after 48 hours.
-
Toxicological Assessment :
- Toxicological evaluations indicated low acute toxicity levels, with an LD50 greater than 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
